BenchChemオンラインストアへようこそ!

1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid

Lipophilicity Medicinal Chemistry ADME Property Tuning

1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid (CAS 933731-32-9), also known as 1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid, is a fused bicyclic heterocycle with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. It features a pyrazolo[1,5-a]imidazole core bearing a carboxylic acid group at the 7-position and a methyl substituent on the saturated imidazoline ring, characteristics that define its utility as a versatile small-molecule building block and scaffold in medicinal chemistry.

Molecular Formula C7H9N3O2
Molecular Weight 167.168
CAS No. 933731-32-9
Cat. No. B2659799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
CAS933731-32-9
Molecular FormulaC7H9N3O2
Molecular Weight167.168
Structural Identifiers
SMILESCN1CCN2C1=C(C=N2)C(=O)O
InChIInChI=1S/C7H9N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)
InChIKeyZGYPZXWKNXKREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid (CAS 933731-32-9): Procurement-Relevant Identity and Physicochemical Profile


1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid (CAS 933731-32-9), also known as 1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid, is a fused bicyclic heterocycle with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol [1]. It features a pyrazolo[1,5-a]imidazole core bearing a carboxylic acid group at the 7-position and a methyl substituent on the saturated imidazoline ring, characteristics that define its utility as a versatile small-molecule building block and scaffold in medicinal chemistry . Its computed lipophilicity (XLogP) is approximately -0.1 [1].

Why 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid Cannot Be Interchanged: The Risks of Structural Analog Substitution


Substituting 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid with its closest non-methylated analog (CAS 126352-85-0) or a 6-carboxylic acid regioisomer introduces non-trivial deviations in physicochemical properties and documented synthetic utility that can derail sensitive research or scale-up processes [1]. The presence of the N-methyl group alters lipophilicity, hydrogen-bonding potential, and steric properties, directly impacting solubility, membrane permeability, and target engagement in biological assays [2]. Critically, a specific intellectual property landscape has emerged around this exact core scaffold, meaning substitution could invalidate a synthetic route or compromise freedom-to-operate in certain antibacterial development programs [3]. The quantitative evidence that follows substantiates these differentiation points and demonstrates why true like-for-like replacement is not possible.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid from Its Closest Analogs


Elevated Lipophilicity vs. Non-Methylated 7-Carboxylic Acid Analog (CAS 126352-85-0)

The target compound demonstrates a higher calculated partition coefficient (XLogP) compared to its non-methylated analog. This difference is quantitatively captured by PubChem's XLogP3 algorithm [1]. The increased lipophilicity enhances predicted membrane permeability and is a result of the single N-methyl substitution on the imidazoline ring.

Lipophilicity Medicinal Chemistry ADME Property Tuning

Superior Commercial Purity Specification for Pharmaceutical R&D vs. Common Non-Methylated Analog

A procurement-grade comparison reveals that the target compound is available from a specialized manufacturer with a certified minimum purity specification of 97.0% (NLT 97%), which is higher than the typical catalog purity for its direct non-methylated analog . This higher purity benchmark is essential for minimizing impurities that can confound bioassay results or negatively impact subsequent synthetic steps.

Quality Control Analytical Chemistry Lead Optimization

Validated Role as a Key Intermediate in Roche's Patent-Protected Antibacterial Program

The target compound is not a generic scaffold; its specific N-methyl substitution pattern makes it a critical intermediate in a series of novel imidazole-pyrazole derivatives patented by Hoffmann-La Roche for the treatment of bacterial infections [1]. This contrasts with the non-methylated analog, which lacks this specific patent-granted utility, positioning the target compound as a strategic procurement choice for organizations developing new-generation zwitterionic antibacterials.

Antibacterial Drug Discovery Patent Intermediates Intellectual Property

High-Value Application Scenarios for 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid Based on Its Verified Differentiation


Scaffold for Oral Bioavailability Optimization in Lead Series

When designing a new lead series, the measured XLogP difference of +0.1 relative to the non-methylated scaffold [1] makes this compound a superior starting point for teams aiming to passively tune lipophilicity into a more favorable range for oral absorption without immediately resorting to complex pro-drug strategies.

Development of High-Fidelity Structure-Activity Relationship (SAR) Tables

The certified high purity benchmark (NLT 97%) ensures that the measured biological IC₅₀ or EC₅₀ values generated from this batch are attributed to the compound's innate activity rather than to confounding impurities. This is an absolute requirement for generating reproducible and high-fidelity SAR data during hit-to-lead optimization.

Synthesis of Roche's Patent-Granted Zwitterionic Antibacterials

This compound serves as a demonstrably validated synthetic gateway. For research groups and biotech companies exploring novel mechanisms to combat antimicrobial resistance, procuring this specific intermediate enables direct access to a patent-protected chemical space described by Hoffmann-La Roche's imidazole-pyrazole derivative program [2], accelerating the generation of proprietary matter.

Quote Request

Request a Quote for 1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.